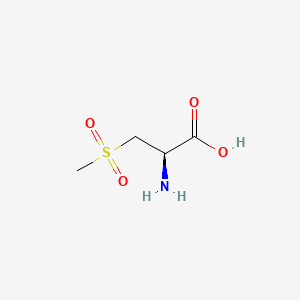

(2R)-2-amino-3-methanesulfonylpropanoic acid

Description

(2R)-2-Amino-3-methanesulfonylpropanoic acid is a chiral amino acid derivative characterized by a methanesulfonyl (-SO₂CH₃) substituent at the β-position of the propanoic acid backbone. Its molecular formula is C₄H₁₀ClNO₄S (hydrochloride salt form; molecular weight: 203.65), with a purity of ≥95% .

Properties

IUPAC Name |

(2R)-2-amino-3-methylsulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-10(8,9)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINYOQVNQVOYSR-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-methanesulfonylpropanoic acid can be achieved through several methods. Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . These reactions typically require specific conditions such as the presence of a base or an acid catalyst and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-methanesulfonylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfinyl or thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while substitution reactions can produce various amides or sulfonamides .

Scientific Research Applications

Structural Overview

- Molecular Formula : CHNOS

- SMILES : CS(=O)(=O)CC@@HN

- InChIKey : AINYOQVNQVOYSR-VKHMYHEASA-N

Antioxidant Properties

Research has indicated that (2R)-2-amino-3-methanesulfonylpropanoic acid exhibits significant antioxidant properties. This is particularly relevant in combating oxidative stress-related diseases. Studies have shown that compounds derived from this amino acid can inhibit free radicals, thus providing a protective effect against cellular damage.

Antimicrobial Activity

The compound has been tested for its antimicrobial effects. In vitro studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. For instance, derivatives of this compound have shown effectiveness against strains of bacteria resistant to conventional antibiotics.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties. It could potentially be used in the treatment of neurodegenerative diseases by mitigating neuronal damage and promoting neuronal survival.

Drug Development

The unique chemical structure of this compound allows it to act as a scaffold for drug development. Its derivatives are being explored for their potential as therapeutic agents in treating various conditions, including cancer, due to their ability to modulate biological pathways.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for designing drugs targeting metabolic disorders.

Polymer Chemistry

In materials science, this compound is being investigated for its potential use in synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its sulfonyl group contributes to the formation of strong intermolecular interactions, which can improve the performance of polymeric materials.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (2R)-2-amino-3-methanesulfonylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the β-Position

Sulfonyl vs. Sulfanyl Groups

- (2R)-2-Amino-3-(methylsulfanyl)propanoic acid (CAS: 1187-84-4): Features a methylsulfanyl (-SCH₃) group instead of methanesulfonyl (-SO₂CH₃). The sulfanyl group is less electron-withdrawing, reducing acidity (predicted pKa ~8–9) compared to the sulfonyl analog (pKa ~1–2 for -SO₂CH₃). Lower reactivity in nucleophilic substitutions but retains utility in redox-sensitive applications .

- (2R)-2-Amino-3-(sulfosulfanyl)propanoic acid (CAS: 1637-71-4): Contains a thiosulfate (-SSO₃H) group. Exhibits dual reactivity: the sulfonate enhances solubility, while the disulfide bond enables participation in thiol-disulfide exchange reactions .

Aromatic vs. Aliphatic Substituents

- (2R)-2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid (CAS: 1335730-09-0): A 2-methoxy-4-methylphenyl group replaces the methanesulfonyl moiety. Increased lipophilicity (logP ~1.8 vs. ~-0.5 for the sulfonyl analog) enhances membrane permeability but reduces aqueous solubility . Potential applications in CNS-targeting drugs due to aromatic interactions with neurotransmitter receptors.

- (2R)-2-(3-Guanidinophenyl)-3-sulfanylpropanoic acid: Features a 3-guanidinophenyl group and sulfanyl substituent. The guanidino group enables strong hydrogen bonding, mimicking arginine side chains in enzyme inhibitors .

Bioisosteric Replacements

- (2R)-2-[[2-(8-Methyl-2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]-3-methylsulfanylpropanoic acid (CAS: 956041-17-1): Combines a chromenone scaffold with a methylsulfanyl group. Chromenone derivatives are known for anti-inflammatory and kinase-inhibitory activity. The sulfanyl group here may modulate selectivity for cysteine proteases .

- (2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic acid (CAS: 669739-07-5): A hydroxy group at C2 and benzylsulfanyl substituent at C3. Structural similarity to cysteine derivatives suggests utility in prodrug designs or glutathione analogs .

Peptide Mimetics

- N-Protected (2R)-Aziridine-2-carboxylic Acid Dipeptides: Replace the sulfonyl group with an aziridine ring. Aziridines act as electrophilic warheads in covalent inhibitors, contrasting with the sulfonyl group’s role in non-covalent interactions .

Physicochemical Properties

Biological Activity

(2R)-2-amino-3-methanesulfonylpropanoic acid, also known as a cysteine derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄H₉NO₃S

- Molecular Weight : 151.18 g/mol

- CAS Number : 6853-87-8

1. Ergogenic Effects

This compound is recognized for its role as an ergogenic supplement. It enhances the secretion of anabolic hormones and aids in energy supply during physical exertion. Research indicates that it can improve mental performance under stress and prevent exercise-induced muscle damage, making it beneficial for athletes and physically active individuals .

2. Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory properties, particularly in models of acute inflammation. It has been shown to modulate the activity of polymorphonuclear leukocytes (PMNs), which are critical in the inflammatory response. Studies suggest that this compound may reduce PMN infiltration in tissues, thereby mitigating tissue damage associated with inflammation .

3. Neuroprotective Effects

Research indicates potential neuroprotective effects of this compound in models of cerebral ischemia. In animal studies, it has been found to reduce infarct size and improve neurological outcomes following induced ischemic events by decreasing PMN infiltration into the brain .

The biological activity of this compound is largely attributed to its interaction with various signaling pathways:

- GPCR Activation : The compound influences G-protein coupled receptor (GPCR) pathways, which are integral to cellular communication and inflammatory responses.

- MAPK/ERK Pathway : It may modulate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and survival.

- NF-κB Pathway : The compound potentially inhibits the NF-κB pathway, a key regulator of inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines .

Case Study 1: Exercise Performance

A study involving athletes demonstrated that supplementation with this compound resulted in improved endurance and reduced muscle soreness post-exercise. Participants reported enhanced recovery times and overall performance during competitive events.

Case Study 2: Inflammation Model

In a controlled experiment using a rat model of arthritis, administration of this compound led to a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased PMN infiltration and lower levels of inflammatory mediators in treated subjects .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R)-2-amino-3-methanesulfonylpropanoic acid, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves stereoselective alkylation of a chiral glycine equivalent, followed by introduction of the methanesulfonyl group via sulfonation. For example, Evans oxazolidinone auxiliaries or enzymatic resolution can achieve the (2R) configuration . Stereochemical purity is confirmed using chiral HPLC or polarimetry, with comparative retention times to known standards .

Q. How is the compound characterized spectroscopically to confirm its structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves the methanesulfonyl group’s chemical environment. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1150–1350 cm⁻¹) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation. Lyophilized forms are stable for years, while solutions in DMSO or water should be aliquoted to avoid freeze-thaw cycles .

Q. How can researchers assess its solubility for in vitro assays?

- Methodological Answer : Solubility is tested in buffered solutions (pH 7.4 PBS) and polar aprotic solvents (DMSO). Turbidimetric assays or dynamic light scattering (DLS) quantify aggregation. Pre-saturation in DMSO followed by dilution into aqueous media is common for biological studies .

Advanced Research Questions

Q. What strategies address challenges in introducing the methanesulfonyl group without racemization?

- Methodological Answer : Mild sulfonylation reagents (e.g., methanesulfonyl chloride with DMAP catalyst) at low temperatures (0–4°C) minimize racemization. Protecting the α-amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups stabilizes the chiral center during sulfonation .

Q. How can computational modeling predict its interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models binding to enzymes like cysteine proteases or sulfotransferases. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes, with free energy calculations (MM/PBSA) quantifying affinity .

Q. What experimental designs resolve contradictions in reported enzyme inhibition data?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and surface plasmon resonance (SPR) for kinetic profiling. Control for off-target effects via knockout cell lines or competitive assays with structural analogs .

Q. How does the methanesulfonyl group influence pharmacokinetic properties compared to other sulfonamide derivatives?

- Methodological Answer : Comparative studies using LC-MS/MS track metabolic stability in liver microsomes. LogP measurements (shake-flask method) and PAMPA assays evaluate lipophilicity and membrane permeability, respectively. The sulfonyl group enhances metabolic resistance but may reduce blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.